2-(biphenyl-4-yl)-2-oxoethyl N-(phenoxycarbonyl)tryptophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(1H-INDOL-3-YL)-2-[(PHENOXYCARBONYL)AMINO]PROPANOATE is a complex organic compound that features a biphenyl group, an indole moiety, and a phenoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(1H-INDOL-3-YL)-2-[(PHENOXYCARBONYL)AMINO]PROPANOATE typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N’-Dicyclohexylcarbodiimide), along with catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(1H-INDOL-3-YL)-2-[(PHENOXYCARBONYL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(1H-INDOL-3-YL)-2-[(PHENOXYCARBONYL)AMINO]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(1H-INDOL-3-YL)-2-[(PHENOXYCARBONYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar structural motif but different functional groups.
Biphenyl derivatives: Compounds containing the biphenyl group with various substitutions.
Indole derivatives: Compounds featuring the indole moiety with different functional groups.
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(1H-INDOL-3-YL)-2-[(PHENOXYCARBONYL)AMINO]PROPANOATE is unique due to its combination of biphenyl, indole, and phenoxycarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C32H26N2O5 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-(1H-indol-3-yl)-2-(phenoxycarbonylamino)propanoate |
InChI |
InChI=1S/C32H26N2O5/c35-30(24-17-15-23(16-18-24)22-9-3-1-4-10-22)21-38-31(36)29(34-32(37)39-26-11-5-2-6-12-26)19-25-20-33-28-14-8-7-13-27(25)28/h1-18,20,29,33H,19,21H2,(H,34,37) |
InChI Key |
SZRHPUDXTGFDBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.